molecular formula C17H18ClN3O3 B5579322 1-{[3-(2-氯苯基)-5-甲基-4-异恶唑基]羰基}-4-哌啶甲酰胺 CAS No. 5935-50-2

1-{[3-(2-氯苯基)-5-甲基-4-异恶唑基]羰基}-4-哌啶甲酰胺

货号 B5579322
CAS 编号: 5935-50-2
分子量: 347.8 g/mol
InChI 键: IGXSZMYUXDJOQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide involves several key steps, including the nucleophilic substitution reactions. For instance, Katoch-Rouse and Horti (2003) demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, resulting in the synthesis of compounds with potential for studying CB1 cannabinoid receptors in the animal brain through positron emission tomography (Katoch-Rouse & Horti, 2003).

Molecular Structure Analysis

The molecular structure of this compound has been characterized by various spectroscopic techniques and X-ray crystallography, confirming its intricate design and functional groups. For instance, studies by Fatma et al. (2017) and Wang et al. (2006) have detailed its molecular geometry, showcasing the compound's complex structure through single-crystal X-ray diffraction and DFT studies (Fatma et al., 2017); (Wang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and interactions of 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide have been explored in the context of cannabinoid receptors. Hurst et al. (2002) discussed its interaction with the cannabinoid CB1 receptor, highlighting its significance in neuropharmacology (Hurst et al., 2002).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly affect the compound's application in various fields. The crystal structure and intermolecular interactions, including hydrogen bonding patterns, have been elucidated, providing insights into its solid-state behavior (Wang et al., 2006).

Chemical Properties Analysis

The compound's chemical properties, including its reactivity with other substances and stability under various conditions, have been a subject of extensive research. Its interaction with cannabinoid receptors and the resulting pharmacological implications are particularly noteworthy, as demonstrated by the work of Hurst et al. (2002) and others (Hurst et al., 2002).

科学研究应用

分子相互作用和药效团模型

化合物“1-{[3-(2-氯苯基)-5-甲基-4-异恶唑基]羰基}-4-哌啶甲酰胺”因其对 CB1 大麻素受体的有效且选择性拮抗作用而受到研究。研究人员使用 AM1 分子轨道方法对吡唑 C3 取代基周围的构象进行了构象分析,确定了不同的构象。这些研究有助于为 CB1 受体配体开发统一的药效团模型,增强对 CB1 受体结合和拮抗活性所必需的空间和静电相互作用的理解 (Shim 等人,2002)

细胞毒活性与分子对接

已针对不同的人类癌细胞系评估了相关化合物的细胞毒活性。涉及“1-{[3-(2-氯苯基)-5-甲基-4-异恶唑基]羰基}-4-哌啶甲酰胺”类似物的研究显示出在抑制癌细胞生长方面有希望的结果。分子对接和密度泛函理论 (DFT) 研究提供了与生物靶标相互作用机制的见解,为新型抗癌剂的开发提供了基础 (El Gaafary 等人,2021)

合成与表征技术

对“1-{[3-(2-氯苯基)-5-甲基-4-异恶唑基]羰基}-4-哌啶甲酰胺”的研究包括新型衍生物的合成和表征。X 射线晶体学、核磁共振光谱和质谱等技术已被用来阐明这些化合物的结构和电子性质。这些研究对于理解此类化合物的化学行为和潜在生物应用至关重要 (Fatma 等人,2017)

抗氧化防御机制

对大麻素受体配体对脂质过氧化和抗氧化防御系统的影响的研究包括类似于“1-{[3-(2-氯苯基)-5-甲基-4-异恶唑基]羰基}-4-哌啶甲酰胺”的化合物。这些研究提供了有关 CB1 受体拮抗剂在保护免受氧化应激方面的潜在治疗应用的宝贵信息,而氧化应激与各种神经退行性疾病有关 (Tsvetanova 等人,2006)

新型稠合杂环

该化合物也是合成新型稠合杂环的前体,展示了其作为有机合成中构建模块的多功能性。这些杂环在药物开发中具有潜在应用,突出了该化合物在发现新治疗剂中的作用 (Karthikeyan 等人,2014)

属性

IUPAC Name

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-10-14(15(20-24-10)12-4-2-3-5-13(12)18)17(23)21-8-6-11(7-9-21)16(19)22/h2-5,11H,6-9H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXSZMYUXDJOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350679
Record name 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide

CAS RN

5935-50-2
Record name 1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。